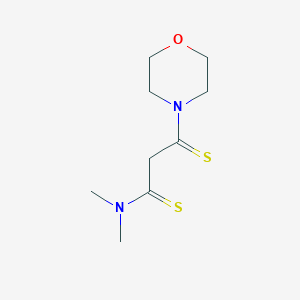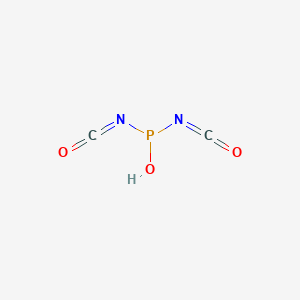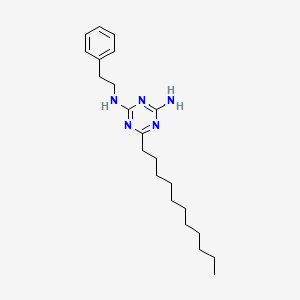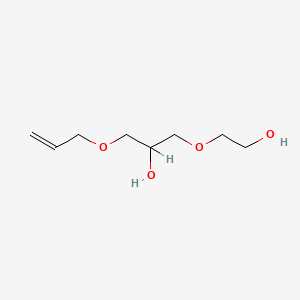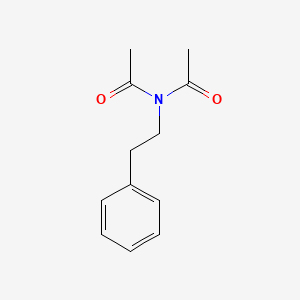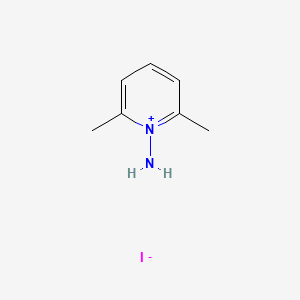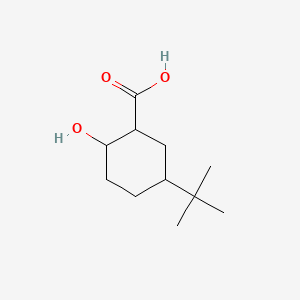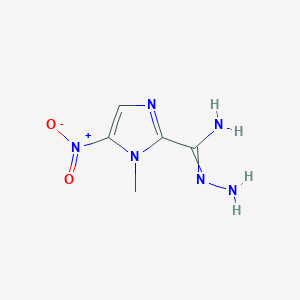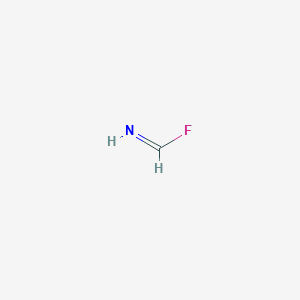
Methanimidoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanimidoyl fluoride is an organofluorine compound characterized by the presence of a fluorine atom attached to a methanimidoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methanimidoyl fluoride can be synthesized through various methods, including:
Electrochemical Fluorination: This method involves the electrolysis of organic substrates in anhydrous hydrogen fluoride (AHF) using nickel electrodes.
Tetrabutylammonium Fluoride (TBAF) Fluorination: This method utilizes TBAF as a nucleophilic fluorinating reagent to introduce fluorine atoms into organic molecules.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrochemical fluorination processes, which are efficient and cost-effective for producing high-purity fluorinated compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Methanimidoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can also undergo addition reactions with electrophiles, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions:
Nucleophilic Reagents: Tetrabutylammonium fluoride (TBAF) is commonly used for nucleophilic substitution reactions.
Electrophilic Reagents: Various electrophiles can be used for addition reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
Methanimidoyl fluoride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of methanimidoyl fluoride involves its interaction with various molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound’s unique electronic properties make it a valuable tool in the study of reaction mechanisms and molecular interactions .
Vergleich Mit ähnlichen Verbindungen
- Fluoromethane
- Trifluoromethylamine
- Difluoromethylamine
Eigenschaften
CAS-Nummer |
35576-98-8 |
|---|---|
Molekularformel |
CH2FN |
Molekulargewicht |
47.032 g/mol |
IUPAC-Name |
methanimidoyl fluoride |
InChI |
InChI=1S/CH2FN/c2-1-3/h1,3H |
InChI-Schlüssel |
AYIRREKZKRKQCS-UHFFFAOYSA-N |
Kanonische SMILES |
C(=N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


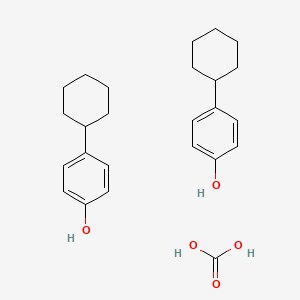
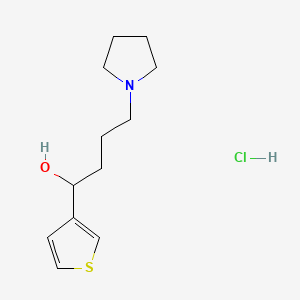

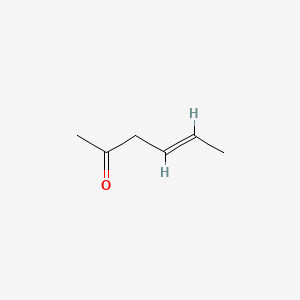
![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
